molecular formula C4H9NSi B580249 Trimethylsilyl cyanide-13C,15N CAS No. 81797-53-7

Trimethylsilyl cyanide-13C,15N

Cat. No.: B580249
CAS No.: 81797-53-7
M. Wt: 101.193
InChI Key: LEIMLDGFXIOXMT-MQIHXRCWSA-N
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Description

Trimethylsilyl cyanide-13C,15N is a specialized isotopically labeled compound with the molecular formula (CH3)3Si13C15N. It is a derivative of trimethylsilyl cyanide, where the carbon and nitrogen atoms are enriched with the isotopes carbon-13 and nitrogen-15, respectively. This compound is primarily used in scientific research for tracing and studying chemical reactions and mechanisms due to its isotopic labels.

Mechanism of Action

Target of Action

Trimethylsilyl cyanide-13C,15N, also known as (CH3)3Si13C15N, is primarily used in organic synthesis. Its primary targets are aldehydes, ketones, and imines . It acts as a cyanide source for nucleophilic reactions .

Mode of Action

This compound interacts with its targets through nucleophilic additions . It forms cyanohydrin silyl ethers when it reacts with aldehydes and ketones . When reacting with imines, it forms α-aminonitriles . The cyanation process is believed to proceed through a radical pathway .

Biochemical Pathways

The biochemical pathways affected by this compound involve the formation of cyanohydrin silyl ethers and α-aminonitriles . These compounds are crucial intermediates in various synthetic pathways. For instance, cyanohydrin silyl ethers can be further processed to yield other valuable compounds .

Result of Action

The result of this compound’s action is the formation of cyanohydrin silyl ethers and α-aminonitriles . These compounds can serve as intermediates in the synthesis of a wide range of other compounds, contributing to the versatility of this compound as a reagent .

Preparation Methods

Synthetic Routes and Reaction Conditions

Trimethylsilyl cyanide-13C,15N can be synthesized through the reaction of trimethylchlorosilane with isotopically labeled potassium cyanide (13C,15N). The reaction is typically carried out in the presence of a catalyst such as zinc iodide and a solvent like polyethylene glycol (PEG400) under stirring at room temperature or ultrasonic radiation . Another method involves the reaction of trimethylchlorosilane with lithium cyanide in an anhydrous tetrahydrofuran solution .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of specialized equipment to handle toxic reagents and maintain an inert atmosphere is crucial for safety and efficiency.

Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilyl cyanide: The non-isotopically labeled version of the compound.

    Trimethylsilyl cyanide-13C: Labeled only with carbon-13.

    Trimethylsilyl cyanide-15N: Labeled only with nitrogen-15.

Uniqueness

Trimethylsilyl cyanide-13C,15N is unique due to the dual isotopic labeling, which provides more detailed information in tracing studies compared to compounds labeled with a single isotope. This dual labeling enhances the accuracy and resolution of spectroscopic analyses, making it a valuable tool in advanced research applications .

Biological Activity

Trimethylsilyl cyanide-13C,15N (TMSCN-13C,15N) is an isotopically labeled derivative of trimethylsilyl cyanide, featuring carbon-13 and nitrogen-15 isotopes. This compound is primarily utilized in organic synthesis and chemical research due to its unique properties that enhance the study of biological and chemical mechanisms.

Overview of this compound

  • Chemical Formula: (CH₃)₃Si¹³C¹⁵N
  • Molecular Weight: 101.19 g/mol
  • CAS Number: 81797-53-7
  • Structure: The compound possesses a bulky trimethylsilyl group that shields the carbon atom, influencing its reactivity and spectral properties, particularly in NMR spectroscopy.

TMSCN-13C,15N primarily acts through nucleophilic additions to electrophiles such as aldehydes and ketones. The key biochemical pathways affected by this compound include:

  • Formation of Cyanohydrin Silyl Ethers: TMSCN-13C,15N reacts with aldehydes and ketones to produce cyanohydrin silyl ethers.
  • Strecker Synthesis: It participates in the formation of α-aminonitriles through the Strecker reaction.

These reactions are significant in organic synthesis and can be leveraged for various applications in medicinal chemistry and biological research.

Applications in Scientific Research

TMSCN-13C,15N serves multiple roles across different fields:

  • Organic Chemistry: Used for tracing reaction mechanisms due to its isotopic labeling.
  • Biochemistry: Helps elucidate metabolic pathways by tracking isotope incorporation into biomolecules.
  • Pharmaceutical Development: Assists in the design of diagnostic tools and therapeutic agents by studying isotopically labeled compounds' behavior in biological systems .

1. Nucleophilic Addition to Aldehydes

In a study exploring the addition of TMSCN to various aldehydes using Lewis base catalysis, it was found that phosphines and amines were particularly effective catalysts. This reaction demonstrated high yields of cyanohydrin silyl ethers, showcasing TMSCN's utility in synthetic organic chemistry .

2. Cyanooxovanadate Synthesis

Research involving the cyanosilylation of ketones with TMSCN revealed its effectiveness in forming complex organosilicon compounds. The study highlighted the catalytic performance of vanadium-based catalysts when paired with TMSCN, achieving high turnover frequencies (TOF) in reactions involving sterically hindered substrates .

Comparative Analysis with Similar Compounds

Compound NameIsotopic LabelingKey Applications
Trimethylsilyl cyanideNoneGeneral organic synthesis
Trimethylsilyl cyanide-13CCarbon-13Isotope tracing in chemical reactions
Trimethylsilyl cyanide-15NNitrogen-15Tracing nitrogen-containing compounds
This compoundCarbon-13 & Nitrogen-15Enhanced resolution in NMR; versatile applications

TMSCN-13C,15N is unique due to its dual isotopic labeling, which provides more detailed insights into reaction mechanisms compared to single-labeled counterparts.

Properties

IUPAC Name

trimethylsilylformonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NSi/c1-6(2,3)4-5/h1-3H3/i4+1,5+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEIMLDGFXIOXMT-MQIHXRCWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[Si](C)(C)[13C]#[15N]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30745972
Record name Trimethylsilane(~13~C,~15~N)carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30745972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81797-53-7
Record name Trimethylsilane(~13~C,~15~N)carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30745972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 81797-53-7
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Synthesis routes and methods I

Procedure details

B(OCH3)3 (20.0 g, 0.19 mol) and KCN (12.5 g, 0.19 mol) were dissolved in TMSCN (66.8 g, 0.67 mol) and heated at a reflux temperature of 70° C. under protective gas for 18 hours. After cooling, all volatile components (unreacted TMSCN, formed TMSOMe) were distilled off to give powdery K[B(CN)3(OCH3)] in a yield of 27.8 g (92%).
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
12.5 g
Type
reactant
Reaction Step One
Name
Quantity
66.8 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Potassium methyltrifluoroborate, K[CH3BF3] (500 mg, 4.10 mmol), is suspended in trimethylsilyl cyanide (20 ml, 149.9 mmol). The reaction mixture is stirred at 50° C. for 2 days and subsequently at 80° C. for 24 hours. Excess trimethylsilyl cyanide and trimethylfluorosilane formed are distilled off and can be employed for further reactions. A slightly reddish solid is obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
K[CH3BF3]
Quantity
500 mg
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three

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